molecular formula C20H22ClN3S B11434630 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434630
M. Wt: 371.9 g/mol
InChI Key: WZUMDEFCZCLWEZ-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The compound features a unique structure with a chloro group, a cyclohexyl group, and a methylsulfanyl phenyl group attached to the imidazo[1,2-a]pyridine core.

Preparation Methods

The synthesis of 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is efficient, environmentally friendly, and yields high purity products.

Chemical Reactions Analysis

6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it has shown promise as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs . The compound’s unique structure also makes it a valuable scaffold for designing new drugs with diverse biological activities.

Comparison with Similar Compounds

Similar compounds in the imidazo[1,2-a]pyridine class include:

    Zolpidem: A sedative used for treating insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another anxiolytic agent.

    Olprinone: A drug used for heart failure.

Compared to these compounds, 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClN3S

Molecular Weight

371.9 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H22ClN3S/c1-25-17-10-7-14(8-11-17)19-20(22-16-5-3-2-4-6-16)24-13-15(21)9-12-18(24)23-19/h7-13,16,22H,2-6H2,1H3

InChI Key

WZUMDEFCZCLWEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4CCCCC4

Origin of Product

United States

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